molecular formula C22H16BrN3O3 B12130021 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate

2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate

Cat. No.: B12130021
M. Wt: 450.3 g/mol
InChI Key: GYLSYXWRAUQGBY-UHFFFAOYSA-N
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Description

2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate is a complex organic compound that features a unique combination of indole, quinoxaline, and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and quinoxaline intermediates, followed by their coupling and subsequent esterification with 5-bromofuran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties are known to bind to various biological targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets would require further investigation through experimental studies.

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

2-(7-methylindolo[3,2-b]quinoxalin-6-yl)ethyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C22H16BrN3O3/c1-13-5-4-6-14-19-21(25-16-8-3-2-7-15(16)24-19)26(20(13)14)11-12-28-22(27)17-9-10-18(23)29-17/h2-10H,11-12H2,1H3

InChI Key

GYLSYXWRAUQGBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CC=C(O5)Br

Origin of Product

United States

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